molecular formula C17H14N2OS B2577501 benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 681169-41-5

benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No. B2577501
CAS RN: 681169-41-5
M. Wt: 294.37
InChI Key: UWHPQNARUBOQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains both benzothiazole and dihydroquinoline moieties.

Mechanism of Action

The mechanism of action of benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone is not fully understood. However, it has been suggested that the anti-inflammatory activity of this compound is mediated through the inhibition of the NF-κB pathway. The anti-tumor activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells, which suggests its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone in lab experiments is its high purity and good yield. This compound is also relatively easy to synthesize, which makes it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research on benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone can be achieved through several methods. One of the most commonly used methods is the condensation reaction between 2-aminothiophenol and 3,4-dihydroquinoline-2(1H)-one in the presence of a suitable catalyst. This method yields a high purity product with good yield.

Scientific Research Applications

Benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

1,3-benzothiazol-6-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(13-7-8-14-16(10-13)21-11-18-14)19-9-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-8,10-11H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHPQNARUBOQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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